molecular formula C14H11Br2NO B2919308 4-(bromomethyl)-N-(4-bromophenyl)benzamide CAS No. 1266370-73-3

4-(bromomethyl)-N-(4-bromophenyl)benzamide

Cat. No. B2919308
CAS RN: 1266370-73-3
M. Wt: 369.056
InChI Key: BXQGOPXTWCOCEN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(bromomethyl)-N-(4-bromophenyl)benzamide” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Synthesis and Characterization

  • Metal Complexes : The synthesis and characterization of Ni(II) and Cu(II) complexes of certain bromo-N-(di-R-carbamothioyl)benzamide ligands have been achieved. These complexes were analyzed using elemental analyses, FT-IR, 1H-NMR spectroscopy, and X-ray diffraction data, indicating their potential as models for studying metal coordination in more complex biological systems or as catalysts in organic synthesis (Binzet et al., 2009).

Antipathogenic Activity

  • Antibacterial Properties : The synthesis and biological evaluation of various acylthioureas, including derivatives with bromophenyl substituents, have demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a pathway for developing novel antimicrobial agents leveraging the structural motifs of brominated benzamide compounds (Limban et al., 2011).

Electrochemical Synthesis

  • C-H Bromination : The electrochemical C-H bromination of benzamide derivatives using NH4Br as a brominating agent and electrolyte has been explored, presenting a method that avoids chemical oxidants. This approach could offer a green chemistry pathway for the functionalization of benzamide derivatives, including 4-(bromomethyl)-N-(4-bromophenyl)benzamide, for various applications in synthesis and drug development (Yang et al., 2019).

Molecular Electronics

  • Building Blocks for Electronics : Aryl bromides, such as 4-bromophenyl derivatives, have been identified as useful precursors for the synthesis of molecular wires, suggesting their utility in the development of molecular electronics. The efficient transformation of these building blocks into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires underscores their potential in the field of nanotechnology and electronic devices (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

4-(bromomethyl)-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO/c15-9-10-1-3-11(4-2-10)14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQGOPXTWCOCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-N-(4-bromophenyl)benzamide

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